molecular formula C11H9F3O4 B2711421 Ethyl 2-oxo-2-(3-(trifluoromethoxy)phenyl)acetate CAS No. 642447-55-0

Ethyl 2-oxo-2-(3-(trifluoromethoxy)phenyl)acetate

Cat. No.: B2711421
CAS No.: 642447-55-0
M. Wt: 262.184
InChI Key: OAHGPZUBGILEGU-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(3-(trifluoromethoxy)phenyl)acetate is an organic compound with the molecular formula C11H9F3O4 It is characterized by the presence of a trifluoromethoxy group attached to a benzoylformate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-2-(3-(trifluoromethoxy)phenyl)acetate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl benzoylformate with trifluoromethoxybenzene under specific conditions. The reaction typically requires the presence of a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of ethyl 3-(trifluoromethoxy)benzoylformate may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(3-(trifluoromethoxy)phenyl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-oxo-2-(3-(trifluoromethoxy)phenyl)acetate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-(trifluoromethoxy)benzoylformate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, making it a valuable tool in various chemical and biological studies.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(trifluoromethyl)benzoylformate
  • Ethyl 3-(methoxy)benzoylformate
  • Ethyl 3-(fluoromethoxy)benzoylformate

Uniqueness

Ethyl 2-oxo-2-(3-(trifluoromethoxy)phenyl)acetate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in applications where these properties are desired.

Properties

IUPAC Name

ethyl 2-oxo-2-[3-(trifluoromethoxy)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O4/c1-2-17-10(16)9(15)7-4-3-5-8(6-7)18-11(12,13)14/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHGPZUBGILEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=CC=C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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